molecular formula C29H50O B10850131 Lawsaritol

Lawsaritol

Cat. No.: B10850131
M. Wt: 414.7 g/mol
InChI Key: BBTIMXAYZRWPNG-VJSFXXLFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lawsaritol is typically isolated from the roots of Lawsonia inermis through a series of extraction and purification steps. The process involves:

Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction and purification methods mentioned above can be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions: Lawsaritol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of lawsaritol involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,23-27,30H,7-17H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

BBTIMXAYZRWPNG-VJSFXXLFSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@]34C)O)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C)C(C)C

Origin of Product

United States

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